2-(3,5-Difluoro-2-methylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Difluoro-2-methylphenyl)propan-1-ol is an organic compound characterized by the presence of a difluoromethylphenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluoro-2-methylphenyl)propan-1-ol typically involves the reaction of 3,5-difluoro-2-methylbenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluoro-2-methylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Further reduction to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation or other substitution reactions at the aromatic ring using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: NBS in carbon tetrachloride (CCl4) under UV light.
Major Products Formed
Oxidation: 2-(3,5-Difluoro-2-methylphenyl)propan-1-one.
Reduction: 2-(3,5-Difluoro-2-methylphenyl)propane.
Substitution: 2-(3,5-Difluoro-2-bromomethylphenyl)propan-1-ol.
Scientific Research Applications
2-(3,5-Difluoro-2-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluoro-2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Difluorophenyl)propan-1-ol
- 2-(3,5-Dichloro-2-methylphenyl)propan-1-ol
- 2-(3,5-Dimethylphenyl)propan-1-ol
Uniqueness
2-(3,5-Difluoro-2-methylphenyl)propan-1-ol is unique due to the presence of both difluoro and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12F2O |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2-(3,5-difluoro-2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H12F2O/c1-6(5-13)9-3-8(11)4-10(12)7(9)2/h3-4,6,13H,5H2,1-2H3 |
InChI Key |
HYETXDHVDPKXOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)F)C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.